(E/Z)-Bci

Description

Historical Context and Identification of (E/Z)-BCI in Chemical Screens

The identification of this compound as a DUSP inhibitor arose from chemical screening efforts. Notably, an in vivo chemical screen utilizing zebrafish identified (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, a form of BCI, as an allosteric inhibitor of DUSP6. researchgate.net Further studies in zebrafish embryos and mammalian cells corroborated its inhibitory effects on DUSP1 and DUSP6. researchgate.net This discovery highlighted the utility of chemical screens in identifying small molecules that can selectively modulate the activity of specific enzymes like DUSPs.

Overview of Dual-Specificity Phosphatases (DUSPs) as Regulatory Enzymes

Dual-specificity phosphatases (DUSPs) are a diverse group of enzymes belonging to the protein tyrosine phosphatase (PTP) superfamily. nih.govportlandpress.complos.orguniroma2.itwikipedia.org A key characteristic of DUSPs is their ability to dephosphorylate not only phosphotyrosine residues but also phosphoserine and phosphothreonine residues within their protein substrates. nih.govplos.orguniroma2.itwikipedia.org This dual specificity positions them as crucial regulators of numerous cellular signaling pathways. nih.govplos.orguniroma2.it

DUSPs play vital roles in processes such as cell growth, differentiation, stress responses, and apoptosis. nih.govuniroma2.it They are involved in regulating essential physiological functions, including immunity, neurobiology, and metabolic homeostasis. nih.govuniroma2.it The human genome encodes a significant number of distinct DUSP proteins, which can be categorized into several subgroups based on sequence similarity, including mitogen-activated protein kinase (MAPK) phosphatases (MKPs) and atypical DUSPs. portlandpress.comwikipedia.org MKPs are particularly known for their specialization in regulating the activity and subcellular localization of MAPKs. nih.govportlandpress.comuniroma2.it

Biological Significance of DUSP1 and DUSP6 in Cellular Processes

DUSP1 and DUSP6 are two well-studied members of the DUSP family with significant roles in cellular processes, particularly in regulating MAPK signaling. frontiersin.org DUSP1, also known as MKP-1, is an inducible nuclear phosphatase capable of binding to and dephosphorylating all three major classes of MAPKs: ERK, p38, and JNK, depending on the cell type. frontiersin.orguniroma2.it DUSP6, in contrast, is a constitutive cytoplasmic phosphatase that demonstrates specificity towards dephosphorylating and inactivating ERK1/2. frontiersin.orgsigmaaldrich.com

Both DUSP1 and DUSP6 act as negative feedback regulators of MAPK pathways. sigmaaldrich.comresearchgate.net Their expression levels and activity are tightly controlled and can be influenced by various extracellular stimuli. nih.gov Alterations in the expression or function of DUSP1 and DUSP6 have been implicated in various human diseases, including cancer and neurodegenerative disorders. nih.govuniroma2.itfrontiersin.orgnih.gov For instance, DUSP6 functions as a feedback attenuator of fibroblast growth factor (FGF) signaling during development. sigmaaldrich.comnih.gov

Rationale for Investigating Small-Molecule DUSP Inhibitors

The critical roles of DUSPs in regulating cellular signaling and their involvement in disease pathogenesis provide a strong rationale for investigating small-molecule inhibitors targeting these enzymes. nih.govuniroma2.it Modulating DUSP activity with small molecules offers a potential avenue for therapeutic intervention in conditions where DUSP dysregulation contributes to disease progression. nih.govuniroma2.it

Inhibiting specific DUSPs can lead to the hyperactivation of their MAPK substrates, thereby influencing downstream cellular outcomes. researchgate.net For example, inhibition of DUSP1 and DUSP6 has been shown to induce apoptosis in certain cancer cells through increased activation of MAPK signaling. biorxiv.org Small-molecule inhibitors like this compound serve as valuable tools to dissect the specific functions of individual DUSP enzymes in complex biological systems and to explore their potential as therapeutic targets. researchgate.netnih.gov

This compound as a Prototypical DUSP Inhibitor for Research

This compound is considered a prototypical DUSP inhibitor in academic research due to its demonstrated ability to inhibit DUSP1 and DUSP6. nih.govuniroma2.itguidetopharmacology.orgnih.govciteab.comguidetomalariapharmacology.orglabsolu.ca It has been utilized in numerous studies to investigate the biological consequences of inhibiting these specific phosphatases. researchgate.netfrontiersin.orgsigmaaldrich.comnih.govnih.govresearchgate.netfrontiersin.org

Research has shown that this compound can bind to a pocket near the catalytic sites of both DUSP1 and DUSP6, acting in an allosteric manner to prevent the conformational changes necessary for substrate binding, particularly ERK2. researchgate.netsigmaaldrich.com While initially characterized as a relatively specific dual inhibitor of DUSP1 and DUSP6, some studies have indicated potential off-target effects, highlighting the complexity of small-molecule interactions in cellular environments. nih.gov Despite this, this compound remains a widely used tool for perturbing DUSP1 and DUSP6 activity in research settings to understand their roles in various cellular processes and disease models. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org

Detailed Research Findings

Research using this compound has provided insights into the roles of DUSP1 and DUSP6 in various cellular contexts. For instance, studies in neuroblastoma cells have investigated the effects of BCI on MAPK phosphorylation and cell viability. frontiersin.orgnih.gov

| Cell Line / Model | This compound Effect on DUSP1 Activity | This compound Effect on DUSP6 Activity | Effect on ERK Phosphorylation | Effect on JNK Phosphorylation | Effect on p38 Phosphorylation | Effect on Cell Viability | Source |

| N2a neuroblastoma cells | Inhibition suggested | Inhibition suggested | Prevents phosphorylation | Induces phosphorylation | Induces phosphorylation | Not explicitly stated | frontiersin.org |

| SH-SY5Y neuroblastoma cells | Not explicitly stated | Not explicitly stated | Dose-dependent decrease | Not explicitly stated | Not explicitly stated | Reduces viability | frontiersin.org |

| Neuroblastoma cell lines | Loss/depletion did not abolish cytotoxicity | Loss/depletion did not abolish cytotoxicity | Unaffected | Upregulation of signaling | Not explicitly stated | Cytotoxic | nih.gov |

| LPS-activated macrophages | Not explicitly stated | Inhibition of expression | Independent of ERK signaling | Not explicitly stated | Independent of p38 signaling | Not explicitly stated | nih.govresearchgate.net |

Further research has explored the mechanisms by which this compound exerts its effects, including investigations into its impact on inflammatory responses and potential off-target interactions. medchemexpress.comnih.govnih.govresearchgate.net While initially considered a specific DUSP1/6 inhibitor, some studies suggest that its cytotoxic effects in certain cell lines might be mediated through mechanisms independent of these specific DUSPs, potentially involving other pathways like mTOR and JNK. nih.gov

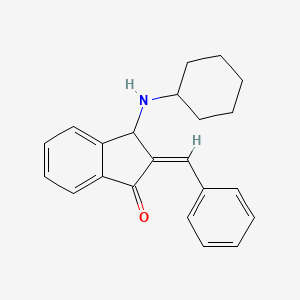

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDKPLZUXCIMIS-HKWRFOASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15982-84-0 | |

| Record name | BCI | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Biology of E/z Bci and Analogs

Synthetic Approaches for (E/Z)-BCI

The synthesis of this compound is efficiently achieved through a convergent synthetic methodology. researchgate.net This approach involves two primary steps:

Aldol (B89426) Condensation: The process begins with the aldol condensation of dihydroindenones with benzaldehydes. This reaction forms the core benzylidene-dihydro-indenone scaffold.

SN2 Addition: Following the condensation, a subsequent SN2 (bimolecular nucleophilic substitution) addition of an amine, such as cyclohexylamine, is performed. researchgate.net This step introduces the amino group at the C3 position of the indenone ring, completing the synthesis of the BCI molecule.

This convergent method is advantageous as it allows for the facile preparation of various BCI analogs by simply altering the starting dihydroindenones, benzaldehydes, or amines. researchgate.net

Derivatization Strategies and Analog Development

To investigate the structure-activity relationship (SAR) of BCI and improve its properties, a series of analogs have been designed and synthesized. nih.gov The BCI pharmacophore presents four distinct sites that are amenable to modification: the cyclohexylamino group, the two aromatic rings, and the carbonyl group. nih.gov

Following the convergent synthetic method used for BCI, a panel of analogs has been prepared. researchgate.net A prominent example is BCI-215, the 5-bromo analog of BCI. researchgate.net

Chemical Name: (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one researchgate.net

Molecular Formula: C22H22BrNO glpbio.com

Molecular Weight: 396.32 g/mol glpbio.com

BCI-215 is characterized as a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP-MKP) inhibitor. glpbio.com Like its parent compound, it has been shown to restore MAPK activity in cells where DUSP1 and DUSP6 are overexpressed. Studies have demonstrated that BCI-215 can induce apoptosis and inhibit cell motility in human breast cancer cells. medchemexpress.com It has also been noted for having lower toxicity compared to the parent BCI compound in certain models. researchgate.net

Systematic structural modifications of the BCI pharmacophore have provided significant insights into the features essential for its biological activity. Structure-activity relationship (SAR) studies, utilizing transgenic zebrafish models and cell-based assays, have established a strong correlation between in vivo activity and the inhibition of cellular DUSPs. nih.gov

Key findings from these SAR studies include:

Essential Moieties: Both the cyclohexylamino group and the benzylidene group were found to be critical for the compound's ability to enhance d2EGFP fluorescence in a transgenic zebrafish reporter assay, indicating their necessity for in vivo activity. Analogs lacking either of these substituents were inactive. researchgate.net

Ring Modifications: A series of 29 analogs with modifications in the four functional groups of the BCI pharmacophore were synthesized to explore the SAR of DUSP6 inhibition. nih.gov The 5-bromo substitution on the indenone ring, as seen in BCI-215, resulted in an analog with comparable inhibitory activity to BCI but with reduced toxicity in zebrafish embryos and an endothelial cell line. researchgate.netmedchemexpress.com

Mechanism of Action: Analogs such as BCI-215 were confirmed to function similarly to BCI by suppressing the ERK-stimulated activation of DUSP6. nih.gov This supports the hypothesis that the in vivo activity of the analogs is a direct result of DUSP inactivation and validates the core structure of BCI as a viable pharmacophore for DUSP inhibition. nih.gov

The table below summarizes the impact of certain structural modifications on the activity of BCI analogs.

| Compound | Modification | Impact on Activity |

| BCI | Parent Compound | Allosteric inhibitor of DUSP1 and DUSP6. researchgate.net |

| BCI-215 | 5-bromo substitution on the indenone ring | Retains DUSP inhibitory activity with reduced toxicity in some models. researchgate.netmedchemexpress.com |

| Analog 2 (BI) | Lacks the cyclohexylamino group | Inactive in zebrafish reporter assay. researchgate.net |

| Analog 3 (ICD) | Lacks the benzylidene group | Inactive in zebrafish reporter assay. researchgate.net |

Molecular Mechanisms of Action of E/z Bci

Allosteric Inhibition of DUSP6

(E/Z)-BCI functions as an allosteric inhibitor of dual-specificity phosphatase 6 (DUSP6). sigmaaldrich.comcenmed.comaobious.comclinisciences.comsigmaaldrich.com This mode of inhibition is distinct from competitive inhibition, where an inhibitor binds to the enzyme's active site. Instead, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that affects the active site's activity.

Identification of the Allosteric Binding Pocket

Research indicates that this compound acts within the phosphatase domain of DUSP6. sigmaaldrich.comaobious.comclinisciences.com Although the precise details of the identification process of this allosteric binding pocket are not extensively detailed in the provided sources, the mechanism of action points to a site within the enzyme's structure that, upon this compound binding, modulates the enzyme's catalytic function.

Mechanism of Inhibiting Dephosphorylation of ERK1/2

DUSP6 is a key phosphatase responsible for the dephosphorylation and inactivation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This compound inhibits the dephosphorylation of ERK1/2 by DUSP6. sigmaaldrich.comcenmed.com The allosteric binding of this compound within the phosphatase domain prevents the catalytic stimulation of DUSP6 activity that is typically induced by the binding of its substrate, ERK2. sigmaaldrich.comaobious.comclinisciences.com By interfering with this substrate-induced catalytic activation, this compound effectively reduces the ability of DUSP6 to dephosphorylate and inactivate ERK1/2.

Prevention of ERK-mediated DUSP6 Activation

While DUSP6 dephosphorylates ERK, ERK itself can also regulate DUSP6, often through feedback mechanisms that can involve increased DUSP6 expression or activity. Although the detailed mechanism by which this compound specifically prevents ERK-mediated DUSP6 activation is not explicitly delineated in the search results, its primary action of inhibiting DUSP6's catalytic function in the presence of ERK2 would inherently disrupt this feedback loop. By maintaining higher levels of phosphorylated, active ERK, this compound could indirectly influence the regulatory interactions between ERK and DUSP6.

Downstream Signaling Pathway Modulation

The inhibitory effects of this compound on DUSP6 and DUSP1 lead to significant modulation of downstream signaling pathways, particularly the ERK pathway.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. This inhibition contributes to its anti-inflammatory properties dcchemicals.commedchemexpress.comtargetmol.com. Studies in lipopolysaccharide (LPS)-activated macrophages have demonstrated that this compound hydrochloride attenuates inflammatory responses by inhibiting the NF-κB pathway dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. Mechanistically, BCI treatment inhibited the phosphorylation of P65 and the expression of nuclear P65 in LPS-activated macrophages researchgate.netnih.gov. NF-κB activation typically involves the phosphorylation of IκBα by IκB kinase, which leads to the degradation of IκBα and allows NF-κB/p65 to translocate to the nucleus frontiersin.orgnih.govfrontiersin.org. Research indicates that BCI treatment reversed the RANKL-induced nuclear translocation of NF-κB/p65 by suppressing the phosphorylation of IκBα frontiersin.orgnih.gov. Furthermore, co-immunoprecipitation assays have shown that BCI attenuates the interaction between NF-κB/p65 and NFATc1 frontiersin.orgnih.gov.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Axis Activation

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. This activation is linked to its ability to attenuate LPS-induced inflammatory responses in murine macrophage cells dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. In LPS-activated macrophages, this compound treatment significantly elevated the levels of Nrf2 researchgate.netnih.gov. The activation of the Nrf2 pathway by this compound contributes to the reduction of reactive oxygen species (ROS) production and inflammatory mediators dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com.

Reactive Oxygen Species (ROS) Production Decrease

This compound has been shown to decrease reactive oxygen species (ROS) production dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com. This effect is observed in various cell types, including LPS-activated macrophages dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com. The reduction in ROS production by this compound is associated with its anti-inflammatory activities and its activation of the Nrf2 signaling axis dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. While some studies indicate that (E)-BCI induces apoptosis via the generation of ROS in certain cancer cells selleckchem.comfishersci.comselleckchem.comabmole.comselleck.co.jp, other research highlights its role in decreasing ROS production, particularly in the context of inflammation in macrophages dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com. The context and cell type appear to influence the effect of this compound on ROS levels.

DNA Damage Response (DDR) Pathway Activation

This compound has been reported to induce cell death, in part, via the DNA damage response (DDR) pathway caymanchem.comnih.govcancerindex.org. Studies in gastric cancer cells have shown that this compound hydrochloride causes cell death through the DDR pathway nih.govcancerindex.org. Pharmacological inhibition of DUSP6 by BCI can activate the DNA damage response pathway researchgate.net. This activation may involve the phosphorylation of key proteins such as ATM-S1981 and CHK2-T68 researchgate.net.

Intrinsic Mitochondrial Pathway Activation

(E)-BCI, one of the isomers of this compound, has been shown to induce apoptosis via the activation of the intrinsic mitochondrial pathway in H1299 lung cancer cells selleckchem.comfishersci.comselleckchem.comabmole.comselleck.co.jp. The intrinsic mitochondrial pathway is activated by intracellular stress, leading to decreased mitochondrial membrane potential and the release of pro-apoptotic proteins like cytochrome c into the cytosol biorxiv.org. Cytochrome c then forms the apoptosome with Apaf-1 and caspase-9, leading to the activation of effector caspases biorxiv.org.

PI3K/Akt/mTor Pathway Implications

The PI3K/Akt/mTor pathway is a significant signaling route involved in various cellular processes, including cell survival and proliferation researchgate.net. While the direct interaction of this compound with the PI3K/Akt/mTor pathway is not as extensively documented as its effects on DUSPs and MAPKs, some research suggests potential implications. Serum withdrawal can trigger EGFR-dependent activation of the PI3K/Akt pathway in neuroblastoma cells, which is crucial for the transcription of the P2rx7 gene frontiersin.org. Although the precise cytotoxic target of BCI is still being elucidated, there is evidence pointing towards elements in the mTOR/S6K signaling pathway frontiersin.org.

p38 and JNK Phosphorylation Modulation

This compound modulates the phosphorylation of p38 and JNK mitogen-activated protein kinases researchgate.netnih.gov. In neuroblastoma cells, exposure to BCI induces the phosphorylation of p38 and JNK researchgate.netnih.gov. This effect is suggested to be due to the BCI-dependent inhibition of DUSP1, which preferentially dephosphorylates stress-inducible MAPKs like p38 and JNK researchgate.netnih.gov. Conversely, BCI has been observed to prevent the phosphorylation of ERK1/2 researchgate.netnih.gov. The weaker ERK phosphorylation induced by BCI was reversed by p38 inhibition, indicating a regulatory loop where p38 signaling is involved in dampening ERK activity researchgate.netfrontiersin.orgnih.gov. However, some studies, particularly in the context of RANKL-induced osteoclast differentiation, have indicated that BCI treatment inhibited differentiation independent of MAPK signaling, showing no changes in p-p38, p-JNK, and p-ERK levels frontiersin.orgnih.gov. This suggests that the effects of BCI on MAPK phosphorylation may be cell-type and context-dependent.

| Compound Name | PubChem CID |

| This compound | 5475586 |

| DUSP1 | 51111800 |

| DUSP6 | 51111800 |

| NF-κB (p65) | 5461421 |

| Nrf2 | 364459 |

| ROS | 784 |

| ATM | 9231 |

| CHK2 | 10123 |

| Cytochrome c | 16134310 |

| Apaf-1 | 8543 |

| Caspase-9 | 842 |

| PI3K | 5288176 |

| Akt | 65438 |

| mTOR | 6421831 |

| p38 MAPK | 5600 |

| JNK MAPK | 5601 |

| ERK1 | 5603 |

| ERK2 | 5604 |

| IκBα | 4246 |

| NFATc1 | 5463770 |

| RANKL | 8600 |

| STAT3 | 6774 |

| P2X7 receptor | 5723 |

| EGFR | 1964 |

| Sp1 | 6890 |

| PP2A | 5515 |

| PTEN | 5728 |

Note: PubChem CIDs for protein complexes or pathways are not available as single entries. CIDs are provided for individual protein components where possible and relevant to the text. ROS is a term for multiple species, CID 784 is for Hydrogen Peroxide, a common ROS. DUSP1 and DUSP6 share a Substance ID in one source, but are distinct proteins. The CID provided is for the gene/protein entry in PubChem.##

This compound, also known as BCI or NSC 150117, is recognized as an inhibitor of dual-specificity phosphatase 1 (DUSP1) and dual-specificity phosphatase 6 (DUSP6) selleckchem.comcaymanchem.comsigmaaldrich.comfishersci.comselleckchem.comdcchemicals.com. These phosphatases play crucial roles in regulating various cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways selleckchem.comcaymanchem.comsigmaaldrich.comfishersci.comselleckchem.comresearchgate.netfrontiersin.org. The molecular mechanisms through which this compound exerts its effects involve the modulation of several key pathways, including NF-κB, Nrf2, ROS production, DNA damage response, the intrinsic mitochondrial pathway, PI3K/Akt/mTor, and the phosphorylation of p38 and JNK.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. This inhibition contributes to its anti-inflammatory properties dcchemicals.commedchemexpress.comtargetmol.com. Studies in lipopolysaccharide (LPS)-activated macrophages have demonstrated that this compound hydrochloride attenuates inflammatory responses by inhibiting the NF-κB pathway dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. Mechanistically, BCI treatment inhibited the phosphorylation of P65 and the expression of nuclear P65 in LPS-activated macrophages researchgate.netnih.gov. NF-κB activation typically involves the phosphorylation of IκBα by IκB kinase, which leads to the degradation of IκBα and allows NF-κB/p65 to translocate to the nucleus frontiersin.orgnih.govfrontiersin.org. Research indicates that BCI treatment reversed the RANKL-induced nuclear translocation of NF-κB/p65 by suppressing the phosphorylation of IκBα frontiersin.orgnih.gov. Furthermore, co-immunoprecipitation assays have shown that BCI attenuates the interaction between NF-κB/p65 and NFATc1 frontiersin.orgnih.gov.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Axis Activation

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. This activation is linked to its ability to attenuate LPS-induced inflammatory responses in murine macrophage cells dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. In LPS-activated macrophages, this compound treatment significantly elevated the levels of Nrf2 researchgate.netnih.gov. The activation of the Nrf2 pathway by this compound contributes to the reduction of reactive oxygen species (ROS) production and inflammatory mediators dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com.

Reactive Oxygen Species (ROS) Production Decrease

This compound has been shown to decrease reactive oxygen species (ROS) production dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com. This effect is observed in various cell types, including LPS-activated macrophages dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com. The reduction in ROS production by this compound is associated with its anti-inflammatory activities and its activation of the Nrf2 signaling axis dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.com. While some studies indicate that (E)-BCI induces apoptosis via the generation of ROS in certain cancer cells selleckchem.comfishersci.comselleckchem.comabmole.comselleck.co.jp, other research highlights its role in decreasing ROS production, particularly in the context of inflammation in macrophages dcchemicals.comresearchgate.netnih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com. The context and cell type appear to influence the effect of this compound on ROS levels.

DNA Damage Response (DDR) Pathway Activation

This compound has been reported to induce cell death, in part, via the DNA damage response (DDR) pathway caymanchem.comnih.govcancerindex.org. Studies in gastric cancer cells have shown that this compound hydrochloride causes cell death through the DDR pathway nih.govcancerindex.org. Pharmacological inhibition of DUSP6 by BCI can activate the DNA damage response pathway researchgate.net. This activation may involve the phosphorylation of key proteins such as ATM-S1981 and CHK2-T68 researchgate.net.

Intrinsic Mitochondrial Pathway Activation

(E)-BCI, one of the isomers of this compound, has been shown to induce apoptosis via the activation of the intrinsic mitochondrial pathway in H1299 lung cancer cells selleckchem.comfishersci.comselleckchem.comabmole.comselleck.co.jp. The intrinsic mitochondrial pathway is activated by intracellular stress, leading to decreased mitochondrial membrane potential and the release of pro-apoptotic proteins like cytochrome c into the cytosol biorxiv.org. Cytochrome c then forms the apoptosome with Apaf-1 and caspase-9, leading to the activation of effector caspases biorxiv.org.

PI3K/Akt/mTor Pathway Implications

The PI3K/Akt/mTor pathway is a significant signaling route involved in various cellular processes, including cell survival and proliferation researchgate.net. While the direct interaction of this compound with the PI3K/Akt/mTor pathway is not as extensively documented as its effects on DUSPs and MAPKs, some research suggests potential implications. Serum withdrawal can trigger EGFR-dependent activation of the PI3K/Akt pathway in neuroblastoma cells, which is crucial for the transcription of the P2rx7 gene frontiersin.org. Although the precise cytotoxic target of BCI is still being elucidated, there is evidence pointing towards elements in the mTOR/S6K signaling pathway frontiersin.org.

Target Selectivity and Off-Target Considerations

This compound's activity is not strictly limited to DUSP1 and DUSP6, and investigations have explored its specificity profile against other phosphatases and identified potential off-targets. researchgate.netsigmaaldrich.comnih.gov

Studies have investigated the inhibitory effects of this compound on a range of other phosphatases to determine its specificity profile. Promisingly, this compound has shown little to no significant inhibitory activity against DUSP5, CDC25B, PTP1B, and DUSP3 in in vitro assays. researchgate.netsigmaaldrich.comgoogle.comresearchgate.net For instance, in vitro experiments with recombinant human phosphatases demonstrated that this compound had mean IC50 values greater than 300 µM for CDC25B, PTP1B, and DUSP3. google.com This suggests a degree of selectivity towards DUSP1 and DUSP6 compared to these other phosphatases. researchgate.netsigmaaldrich.com

The following table summarizes the reported activity of this compound against specific phosphatases:

In addition to its established activity against DUSP1 and DUSP6, in silico investigations have suggested other potential molecular targets for this compound. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net Molecular docking studies have indicated that Cyclin-Dependent Kinase 5 (CDK5) is a potential new target of this compound. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net These studies have shown that this compound can exhibit strong interactions with CDK5, with observed binding scores suggesting it as a potential target. mdpi.com Analysis of the interaction between this compound and CDK5 during simulations revealed hydrophobic interactions with several amino acids and the formation of a hydrogen bond with Cys83. nih.gov Other potential targets identified through in silico screening include Casein Kinase II subunit alpha (CK2A1) and Tripartite Motif-Containing 24 (TRIM24). mdpi.com These findings suggest that the biological effects of this compound may be mediated through a combination of on-target DUSP inhibition and interactions with other proteins like CDK5, contributing to its complex cellular outcomes. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net

In Vitro Cellular and Molecular Studies of E/z Bci

Effects on Cell Proliferation, Migration, and Invasion

(E/Z)-BCI has demonstrated inhibitory effects on the proliferation, migration, and invasion of several cancer cell lines. medchemexpress.comdcchemicals.comtargetmol.commdpi.comresearchgate.netnih.govresearchgate.net

Gastric Cancer Cell Lines (e.g., HGC27, SGC7901, MKN45, BGC823, MGC803, SNU216, NUGC4, AGS)

Studies have shown that this compound hydrochloride significantly decreases cell viability in gastric cancer cell lines, including AGS, in a time and dose-dependent manner. medchemexpress.comdcchemicals.comtargetmol.com Inhibition of DUSP6 by this compound has been shown to suppress gastric cancer cell proliferation, migration, and invasion. researchgate.netnih.govresearchgate.netcancerindex.org Specifically, this compound inhibited cell proliferation, migration, and invasion in BGC823 and SGC7901 cells. researchgate.netnih.govresearchgate.netresearchgate.net Elevated DUSP6 expression is associated with unfavorable prognosis in gastric tumors, and its inhibition by BCI markedly suppressed proliferation. frontiersin.orgnih.gov this compound hydrochloride inhibits cell proliferation, migration, and invasion in a receptor-independent manner in gastric cancer cells. medchemexpress.comdcchemicals.comtargetmol.com

Lung Cancer Cell Lines (e.g., H1299)

This compound has been shown to significantly inhibit the viability of H1299 lung cancer cells compared to other lung cancer cell lines like NCI-H460 and A549. biorxiv.orgmdpi.comscience.gov This suggests potential differences in the mechanisms of action depending on the lung cancer cell type. mdpi.com

Colorectal Cancer Cell Lines (e.g., DLD1, HT-29, Caco-2)

Exposure of colorectal cancer cells, including DLD1, HT-29, and Caco-2 lines, to BCI has resulted in antitumor effects, including strong cytotoxicity and inhibition of cell proliferation, migration, and invasion. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.govunil.ch These effects are associated with cell cycle arrest and induction of apoptosis. researchgate.netresearchgate.net While BCI showed strong cytotoxicity on DLD1, HT-29, and Caco-2 cells, it did not show significant interaction with irinotecan (B1672180) but strongly attenuated the anticancer activity of oxaliplatin (B1677828) when administered together. researchgate.netresearchgate.net

Neuroblastoma Cell Lines (e.g., SH-SY5Y, KELLY, IMR-32, LAN-1, N2a)

(E)-BCI, an inhibitor of DUSP1 and DUSP6, enhances the expression of the P2X7 receptor in N2a neuroblastoma cells. nih.govresearchgate.net Exposure to BCI induces the phosphorylation of p38 and JNK MAPKs while preventing the phosphorylation of ERK1/2 in N2a cells. nih.govresearchgate.net BCI enhanced DUSP1 expression and decreased DUSP6 transcripts in N2a cells. researchgate.net Previous studies demonstrated that BCI decreased neuroblastoma cell viability in a dose-dependent and time-dependent manner in SH-SY5Y cells. nih.gov BCI has shown potent cytotoxicity in multiple neuroblastoma cell lines. ucl.ac.uk DUSP3 and DUSP6 genes appear to promote the survival or proliferation of neuroblastoma cells, suggesting they could be targets for inhibiting cell growth. ucl.ac.uk Studies have also reported that DUSP1/6 inhibitors, including BCI, reduced cell viability in different neuroblastoma cell lines such as SK-N-AS, KELLY, IMR-32, and LAN-1. mdpi.com

Here is a data table summarizing some of the effects of this compound on cell proliferation, migration, and invasion:

| Cancer Type | Cell Lines | Effect on Proliferation | Effect on Migration | Effect on Invasion | Source(s) |

| Gastric Cancer | AGS, BGC823, SGC7901, GES1 (gastric epithelial) | Decreased | Inhibited | Inhibited | medchemexpress.comdcchemicals.comtargetmol.comresearchgate.netnih.govresearchgate.netresearchgate.net |

| Lung Cancer | H1299 | Inhibited | Not specified | Not specified | biorxiv.orgmdpi.comscience.gov |

| Colorectal Cancer | DLD1, HT-29, Caco-2 | Inhibited | Inhibited | Inhibited | nih.govresearchgate.netresearchgate.netdntb.gov.ua |

| Neuroblastoma | SH-SY5Y, SK-N-AS, KELLY, IMR-32, LAN-1, N2a | Decreased viability | Reduced | Reduced | nih.govmdpi.comucl.ac.uk |

Induction of Apoptosis and Cell Cycle Modulation

This compound has been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines. medchemexpress.comdcchemicals.comselleck.co.jptargetmol.comnih.govresearchgate.netfrontiersin.orgmdpi.comresearchgate.netresearchgate.net

Apoptosis Induction in Cancer Cells

(E)-BCI induces apoptosis via the generation of reactive oxygen species (ROS) and activation of the intrinsic mitochondrial pathway in H1299 lung cancer cells. selleckchem.comfishersci.comselleck.co.jpscience.gov BCI treatment increased the level of cellular ROS, and pre-treatment with N-acetylcysteine attenuated BCI-mediated apoptosis in H1299 cells. science.gov BCI induced processing of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), as well as the release of cytochrome c from mitochondria into the cytosol in H1299 cells. biorxiv.orgscience.gov BCI also downregulated Bcl-2 expression and enhanced Bax expression in a dose-dependent manner in H1299 cells, but did not modulate death receptor expression or extrinsic factors like caspase-8 and Bid. biorxiv.orgscience.gov This indicates that BCI induces apoptosis through the intrinsic pathway in H1299 cells. biorxiv.orgscience.gov

In gastric cancer cells, inhibiting DUSP6 using BCI markedly induced apoptosis. frontiersin.orgnih.gov this compound hydrochloride enhances cisplatin-induced cell death and apoptosis in gastric cancer cells, potentially through ERK and DNA damage response (DDR) pathways. researchgate.netnih.govresearchgate.net

In colorectal cancer cells (DLD1, HT-29, and Caco-2), BCI exposure resulted in antitumor effects associated with the induction of apoptosis. researchgate.netresearchgate.net Examination of caspase 3/7 activity indicated dose-dependent induction of apoptosis in DLD1 and HT-29 cells. nih.gov The exact mechanism of apoptosis induction by BCI remains unclear, but some studies suggest its contribution to excessive ROS generation. nih.gov

In neuroblastoma cells, while BCI decreases cell viability, its cytotoxicity appears to be at least partially independent of DUSP1/6 activity. nih.govucl.ac.uk However, some studies on neuroblastoma cells treated with other compounds have shown induction of apoptosis and cleavage of apoptotic markers like caspase 3 and PARP. nih.gov

Regarding cell cycle modulation, exposure of colorectal cancer cells to BCI resulted in cell cycle arrest. researchgate.netresearchgate.net In H1299 cells, BCI treatment dramatically increased the subG1 population, indicative of apoptosis, but did not significantly increase the proportion of cells in the G0/G1, S, and G2 phases. biorxiv.org Expression of cell cycle-related factors like cyclin D1, cyclin E, and cyclin A were not significantly changed by BCI treatment in H1299 cells, although p21 expression decreased and p27 expression slightly increased. biorxiv.org In contrast, a study on bone marrow monocytes/macrophages (BMMs) indicated that BCI (≤4 μM) had no obvious effect on cell cycle progression or apoptosis in these non-cancerous cells. frontiersin.orgnih.gov

Here is a data table summarizing some of the effects of this compound on apoptosis and cell cycle:

| Cancer Type | Cell Lines | Apoptosis Induction | Cell Cycle Modulation | Key Mechanism/Pathway Involved | Source(s) |

| Gastric Cancer | Various GC cell lines | Induced | Not fully detailed | DUSP6 inhibition, potentially via ERK and DDR pathways | researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov |

| Lung Cancer | H1299 | Induced | Increased subG1 | ROS generation, intrinsic mitochondrial pathway | selleckchem.comfishersci.comselleck.co.jpbiorxiv.orgscience.gov |

| Colorectal Cancer | DLD1, HT-29, Caco-2 | Induced | Arrest | Associated with cytotoxicity, potential ROS generation, Caspase 3/7 activation | nih.govresearchgate.netresearchgate.net |

| Neuroblastoma | SH-SY5Y, SK-N-AS, KELLY, IMR-32, LAN-1, N2a | Decreased viability (associated with potential cell death) | Not fully detailed | Potentially complex mechanisms, partially independent of DUSP1/6 inhibition | nih.govmdpi.comucl.ac.uk |

Cell Cycle Arrest Induction

Studies have indicated that this compound can induce cell cycle arrest in certain cancer cell lines. For instance, exposure of colorectal cancer cells to this compound resulted in antitumor effects associated with cell cycle arrest. nih.gov Specifically, this compound exhibited cytotoxicity in DLD1, HT-29, and Caco-2 colon cancer cell lines. nih.gov Another study noted that (E)-BCI, a related compound, significantly inhibited the viability of H1299 lung cancer cells. mdpi.com While the precise mechanisms of cell cycle arrest can vary depending on the cell type, these findings suggest a role for this compound in interfering with the cell cycle machinery in cancer cells.

Modulation of Inflammatory Responses in Macrophage Cells

This compound has been shown to modulate inflammatory responses, particularly in macrophage cells stimulated with lipopolysaccharide (LPS). LPS is a potent inducer of inflammation, commonly used in in vitro models to mimic bacterial infection. nih.govciteab.comresearchgate.netlipidmaps.org

Multiple studies have demonstrated that this compound can significantly reduce the production of key pro-inflammatory cytokines in LPS-activated macrophages. This compound hydrochloride treatment (0.5-2 μM for 24 hours) significantly inhibited the expression of IL-1β, TNF-α, and IL-6 mRNA in LPS-activated macrophages. medchemexpress.comtargetmol.com This attenuation of inflammatory mediators is linked to this compound's ability to activate the Nrf2 signaling axis and inhibit the NF-κB pathway. medchemexpress.comtargetmol.comnih.govscite.ai

Research using RAW264.7 macrophage cells and peritoneal macrophages treated with LPS showed that this compound hydrochloride suppressed the mRNA expression of IL-1β and IL-6. nih.govresearchgate.netresearchgate.net However, one study noted that TNF-α mRNA expression was not inhibited by BCI treatment in LPS-triggered inflammatory cytokine production in macrophages. researchgate.net

The following table summarizes the effects of this compound on the mRNA expression of key inflammatory cytokines in LPS-activated macrophages:

| Cytokine mRNA | Effect of this compound Treatment (0.5-2 μM, 24 hours) | Reference |

| IL-1β | Significantly suppressed | medchemexpress.comtargetmol.comnih.govresearchgate.net |

| TNF-α | Significantly suppressed | medchemexpress.comtargetmol.com |

| TNF-α | Not inhibited | researchgate.net |

| IL-6 | Significantly suppressed | medchemexpress.comtargetmol.comnih.govresearchgate.net |

These findings suggest that this compound exerts anti-inflammatory effects in macrophages by reducing the expression of several key pro-inflammatory cytokines.

Macrophage polarization into different phenotypes, such as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype, plays a crucial role in immune responses. Studies have indicated that this compound can influence macrophage polarization. BCI treatment affected macrophage polarization to an M1 phenotype. nih.govresearchgate.net Specifically, BCI treatment inhibited M1-mediated marker expression and promoted M2-mediated anti-proinflammatory cytokine expression in RAW264.7 cells stimulated with LPS + IFN-γ. researchgate.net This suggests that this compound may shift the balance away from a purely pro-inflammatory M1 state. Decreased DUSP6 expression, which is inhibited by BCI, enhances classical macrophage activation (M1 phenotype), leading to increased ERK1/2 phosphorylation and pro-inflammatory gene expression in response to LPS. mdpi.com This highlights a role for DUSP6 inhibition by this compound in modulating macrophage polarization.

Impact on Autophagy Flux in Retinal Pigment Epithelium Cells

Autophagy is a critical cellular process for maintaining homeostasis, particularly in long-lived cells like those in the retinal pigment epithelium (RPE). nih.gov Dysfunction in autophagy flux has been implicated in retinal diseases. dntb.gov.ua

Studies have investigated the effect of this compound on autophagy flux in RPE cells. Inhibition of DUSP6 activity using this compound was found to activate autophagic flux in vitro. nih.govresearchgate.net This was observed as a significant increase in autophagic flux upon BCI treatment in retinal degeneration models. nih.gov

The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in various cellular processes, including autophagy. researchgate.net Research indicates an interplay between this compound, DUSP6, and the ERK cascade in regulating autophagy in RPE cells. DUSP6 functions as a negative-feedback regulator of the ERK pathway. researchgate.net Inhibition of DUSP6 by BCI promotes autophagic flux via the upregulation of the ERK pathway. nih.govresearchgate.net Specifically, BCI treatment led to increased phosphorylated ERK levels. nih.gov The positive effect of BCI on autophagic proteins signified that BCI effectively promoted autophagic flux through the blocking of DUSP6 activity to stimulate the p-ERK-mediated autophagy pathway. nih.gov

Effects on Osteoclastogenesis

Osteoclastogenesis, the process of osteoclast differentiation, is crucial for bone remodeling. Dysregulation of this process can lead to bone diseases like osteoporosis. nih.gov

In vitro studies have explored the impact of this compound on osteoclastogenesis. Research has shown that this compound can influence osteoclast differentiation. Inhibition of DUSP6 by this compound enhanced osteoclastogenesis in vitro. nih.gov This was demonstrated by increased TRAP staining, indicating a higher number of osteoclasts, and confirmed by quantitative analysis. nih.gov Conversely, another study using BCI hydrochloride (specifically the (E)-configuration) found that it suppressed RANKL-mediated osteoclastogenesis in a concentration-dependent manner. targetmol.comnih.gov This suppression included disrupting F-actin ring formation and bone-resorption activity and decreasing osteoclast-specific gene and protein levels. nih.gov The discrepancy between these findings might be attributed to the different configurations of BCI used in the studies ((E/Z) mixture versus primarily (E)-configuration). nih.gov

The study indicating enhanced osteoclastogenesis with this compound suggested that inhibition of DUSP6 by small interference RNA or with a chemical inhibitor, this compound, had the opposite effect of DUSP6 overexpression, which prevented osteoclastogenesis. nih.gov

| Study Focus | This compound Effect on Osteoclastogenesis | Key Findings | Reference |

| Inhibition of DUSP6 in BMMs | Enhanced | Increased TRAP staining, higher osteoclast numbers | nih.gov |

| RANKL-mediated osteoclastogenesis (using (E)-BCI) | Suppressed | Disrupted F-actin rings, reduced bone resorption, decreased osteoclast markers | targetmol.comnih.gov |

These in vitro findings highlight the complex and potentially configuration-dependent effects of this compound on osteoclastogenesis.

Inhibition of RANKL-mediated Osteoclastogenesis

Studies have demonstrated that this compound can inhibit osteoclast differentiation induced by RANKL (Receptor Activator of Nuclear Factor κ B Ligand) in vitro targetmol.comresearchgate.netdntb.gov.uanih.gov. Osteoclastogenesis is a critical process in bone remodeling, and its dysregulation is implicated in diseases like osteoporosis.

In vitro experiments revealed that treatment with BCI attenuated RANKL-mediated osteoclast differentiation in a dose-dependent manner researchgate.netnih.gov. This inhibitory effect extended to key functions of osteoclasts, including the disruption of F-actin ring formation and a reduction in bone-resorption activity researchgate.netnih.gov. Furthermore, BCI treatment led to decreased levels of osteoclast-specific genes and proteins researchgate.netnih.gov.

Mechanistic investigations suggest that BCI inhibits RANKL-induced osteoclastogenesis by modulating specific signaling pathways. It has been shown to restrain STAT3 and NF-κB signaling researchgate.netnih.gov. Additionally, BCI appears to attenuate the interaction between NF-κB/p65 and NFATc1, a crucial transcription factor for osteoclast differentiation researchgate.netnih.gov.

While these findings indicate an inhibitory role for BCI in RANKL-mediated osteoclastogenesis, it is worth noting that some research presents complexities regarding the exact role of DUSP6 and the ERK pathway in osteoclast formation researchgate.net.

Modulation of P2X7 Receptor Expression in Neuroblastoma Cells

Research indicates that this compound enhances the expression of the P2X7 receptor in neuroblastoma cells researchgate.netfrontiersin.orgresearchgate.netnih.gov. The P2X7 receptor is an ATP-gated ion channel that is strongly expressed in many human cancers, including neuroblastoma, where high levels are correlated with a poor prognosis researchgate.netfrontiersin.orgresearchgate.netnih.gov.

Studies using N2a neuroblastoma cells have shown that exposure to BCI leads to a significant increase in P2X7 receptor levels after 24 hours researchgate.netnih.gov. This effect was also observed, albeit to a lesser extent, in SHSY5Y human neuroblastoma cells nih.gov.

The modulation of P2X7 receptor expression by BCI appears to involve its activity as an inhibitor of DUSP1 and DUSP6 researchgate.netfrontiersin.orgnih.gov. Mechanistically, BCI exposure induces the phosphorylation of mitogen-activated protein kinases p38 and JNK, while simultaneously preventing the phosphorylation of ERK1/2 researchgate.netnih.gov. BCI treatment enhanced the expression of DUSP1 and decreased the transcripts of DUSP6, suggesting that the inhibition of DUSP1 by BCI may contribute to the increased phosphorylation of p38 and JNK researchgate.netnih.gov. The reduced ERK phosphorylation induced by BCI was found to be reversible by inhibiting p38, indicating the involvement of p38 in the regulatory feedback loop that dampens ERK activity researchgate.netnih.gov.

Further investigation into the mechanisms controlling P2X7 receptor levels in neuroblastoma cells revealed that the increase in P2X7 receptor expression induced by BCI was partially dependent on p38 and Sp1-dependent transcription researchgate.netnih.gov. Inhibition of either p38 or Sp1 alone halved the increase in P2X7 receptor expression, while their combined inhibition completely prevented the effect exerted by BCI researchgate.netnih.gov.

Data illustrating the effect of BCI on P2X7 receptor protein levels in N2a cells are presented below:

| Treatment | Time (h) | Relative P2X7 Protein Level (Normalized to Control) |

| Control | 24 | 1.00 |

| BCI (5 µM) | 24 | Significantly Enhanced |

| Control | 48 | 1.00 |

| BCI (5 µM) | 48 | Significantly Enhanced |

Note: Data is based on qualitative descriptions of significant enhancement from immunofluorescence and immunoblot studies researchgate.netnih.gov. Specific numerical fold changes were not consistently available in the provided snippets.

In Vivo Preclinical Investigations of E/z Bci

Anti-inflammatory Efficacy in Murine Models

The anti-inflammatory properties of (E/Z)-BCI have been substantiated in various murine models, where it effectively mitigates inflammatory responses primarily by targeting DUSP6-mediated pathways.

In murine macrophage cells, lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a strong inflammatory response characterized by the upregulation of DUSP6. nih.govresearchgate.net Treatment with this compound has been shown to inhibit the expression of DUSP6 in these LPS-activated macrophages. nih.gov

This inhibition leads to a significant reduction in the production of key pro-inflammatory cytokines. Specifically, this compound treatment suppressed LPS-triggered production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov However, it did not affect the levels of Tumor Necrosis Factor-α (TNF-α). nih.gov The compound also influences macrophage polarization, affecting the shift towards the pro-inflammatory M1 phenotype. nih.gov

Mechanistically, the anti-inflammatory effects of this compound are linked to its ability to decrease the production of reactive oxygen species (ROS) and concurrently elevate the levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. nih.gov Furthermore, this compound inhibits the phosphorylation and nuclear expression of p65, a subunit of the Nuclear Factor-kappa B (NF-κB) complex, a critical pathway in the inflammatory response. nih.gov These actions collectively demonstrate that the pharmacological inhibition of DUSP6 by this compound attenuates LPS-induced inflammatory mediators in macrophage cells by activating the Nrf2 signaling axis and suppressing the NF-κB pathway. nih.gov

| Model System | Key Molecular Target | Effect of this compound Treatment | Reference |

|---|---|---|---|

| LPS-activated murine macrophages | DUSP6 | Inhibited expression | nih.gov |

| LPS-activated murine macrophages | IL-1β | Decreased production | nih.gov |

| LPS-activated murine macrophages | IL-6 | Decreased production | nih.gov |

| LPS-activated murine macrophages | TNF-α | No significant change | nih.gov |

| LPS-activated murine macrophages | Reactive Oxygen Species (ROS) | Decreased production | nih.gov |

| LPS-activated murine macrophages | Nrf2 | Elevated levels | nih.gov |

| LPS-activated murine macrophages | NF-κB (p65) | Inhibited phosphorylation and nuclear expression | nih.gov |

Anticancer Activity in Mouse Models

This compound exhibits notable anticancer effects, which are primarily attributed to its inhibition of DUSP6 phosphatase activity. nih.gov This action disrupts signaling pathways that are crucial for the growth and survival of cancer cells.

In mouse models of gastric cancer, this compound has demonstrated significant antitumor activity. nih.govnih.gov Studies utilizing gastric cancer xenografts have shown that intraperitoneal administration of the compound effectively suppresses tumor cell proliferation, migration, and invasion. nih.govnih.gov Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered highly predictive for preclinical evaluation. crownbio.com The efficacy of this compound in these models underscores its potential as a therapeutic agent for gastric cancer by retaining the characteristics of the original patient tumor.

| Model Type | Observed Effect of this compound | Reference |

|---|---|---|

| Gastric Cancer Mouse Model | Suppressed cancer cell proliferation | nih.govnih.gov |

| Gastric Cancer Mouse Model | Suppressed cancer cell migration | nih.govnih.gov |

| Gastric Cancer Mouse Model | Suppressed cancer cell invasion | nih.govnih.gov |

Beyond its standalone anticancer activity, this compound has been shown to sensitize gastric cancer cells to the conventional chemotherapeutic agent Cisplatin (B142131). nih.gov Cisplatin is a cornerstone of treatment for many cancers, but its effectiveness can be limited by intrinsic or acquired resistance. nih.gov By inhibiting DUSP6, this compound can modulate the MAPK/ERK signaling pathway, which is often implicated in chemotherapy resistance. This synergistic interaction suggests that this compound could be used in combination therapies to enhance the efficacy of existing treatments and potentially overcome resistance mechanisms.

| Cancer Model | Combination Therapy | Observed Outcome | Reference |

|---|---|---|---|

| Gastric Cancer Cells | This compound + Cisplatin | Increased sensitivity of cancer cells to Cisplatin | nih.gov |

Neuroprotective Effects in Ischemia Models

The role of DUSP6 in neuronal cell survival and death positions it as a potential therapeutic target for ischemic brain injury. This compound, as a specific DUSP6 inhibitor, is therefore of significant interest for its neuroprotective potential.

Transient global cerebral ischemia, often resulting from events like cardiac arrest, leads to selective neurodegeneration, particularly in the CA1 neurons of the hippocampus. nih.gov Studies have revealed that DUSP6 is specifically induced in the cytoplasm of these vulnerable hippocampal neurons following an ischemic event. nih.gov

The phosphatase DUSP6 negatively regulates the ERK1/2 signaling pathway, which is known to play a complex role in neuronal fate; mild elevation of ERK1/2 activity generally promotes cell survival, whereas robust and sustained activation can lead to cell death. nih.gov Genetic deficiency of DUSP6 has been shown to enhance ERK1/2 phosphorylation in the CA1 region and reduce ischemia-induced neurodegeneration after global cerebral ischemia. nih.gov

Given that this compound is a specific, cell-permeable, small-molecule inhibitor of DUSP6, it holds therapeutic promise for mitigating neurodegeneration following ischemia. nih.gov By inhibiting DUSP6, this compound could potentially mimic the neuroprotective effects observed in DUSP6-deficient models, thereby preserving neuronal function after an ischemic insult. Evaluating the precise therapeutic potential of this compound and its derivatives in animal models of global cerebral ischemia is an area of active investigation. nih.gov

| Compound Name | Chemical Name / Description |

|---|---|

| This compound | (E/Z)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one |

| Cisplatin | A platinum-based chemotherapy drug |

| Interleukin-1β (IL-1β) | A pro-inflammatory cytokine |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine |

| Lipopolysaccharide (LPS) | An endotoxin (B1171834) component of Gram-negative bacteria |

| Tumor Necrosis Factor-α (TNF-α) | A pro-inflammatory cytokine |

Impact on ERK1/2 Phosphorylation and Neurodegeneration

This compound has been identified as a specific, allosteric, and cell-permeable small-molecule inhibitor of DUSP6, a phosphatase that dephosphorylates and inactivates Extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.com By inhibiting DUSP6, BCI treatment leads to an increase in the phosphorylation and activation of ERK1/2. mdpi.com This mechanism is crucial because ERK1/2 signaling plays a complex role in neurodegeneration. While the dual roles of ERK1/2 in cerebral ischemia are recognized, its activation is generally considered to provide neuroprotection following an ischemic event. mdpi.com

In models of transient global cerebral ischemia, DUSP6 is specifically induced in the cytoplasm of vulnerable hippocampal CA1 neurons. mdpi.com The inhibition of DUSP6 by BCI presents a potential therapeutic strategy to enhance neuroprotective ERK1/2 signaling. mdpi.com Studies have shown that BCI treatment effectively reduces DUSP6 phosphatase activity and increases ERK1/2 phosphorylation in various models, including zebrafish, mammalian cell cultures, and mice. mdpi.com

In the context of neuroblastoma cells, BCI treatment was found to prevent the phosphorylation of ERK1/2, while inducing the phosphorylation of p38 and JNK mitogen-activated protein kinases. frontiersin.org This suggests a complex, context-dependent regulatory effect on MAPK signaling pathways. The prevention of ERK1/2 phosphorylation in this specific cancer cell model was linked to a negative feedback loop involving p38. frontiersin.org

Cardiac Regeneration Studies in Zebrafish Models

Zebrafish possess a remarkable ability to regenerate cardiac tissue following injury, a process involving the proliferation of existing cardiomyocytes. nih.govnih.gov The Ras/MAPK pathway, which is activated by growth factors, is essential for this process and is tightly regulated by the feedback attenuator DUSP6. nih.gov

In vivo studies using zebrafish models of cardiac injury (ventricular resection) have demonstrated that the inhibition of Dusp6 by BCI enhances cardiac repair. nih.gov Treatment with BCI and its more potent analog, BCI-215, led to several positive outcomes:

Increased cardiomyocyte proliferation: A higher cardiomyocyte proliferation index was observed in treated fish compared to controls. nih.gov

Enhanced angiogenesis: There was an increase in the formation of coronary blood vessels within the regenerating tissue. nih.gov

Reduced fibrosis: The size of the resulting scar tissue was significantly smaller. nih.gov

Importantly, these effects were specific to injured hearts, as BCI treatment did not increase cell proliferation in uninjured hearts or cause cardiomegaly (enlarged hearts). nih.gov These findings underscore that suppressing DUSP6 activity can augment the natural cardiac regenerative capacity in zebrafish, suggesting a potential therapeutic avenue for enhancing cardiac repair. nih.gov

Table 1: Effects of this compound on Cardiac Regeneration in Zebrafish

| Parameter | Observation in BCI-Treated Zebrafish | Reference |

|---|---|---|

| Cardiomyocyte Proliferation | Increased | nih.gov |

| Coronary Angiogenesis | Increased | nih.gov |

| Fibrotic Scar Size | Reduced | nih.gov |

| Proliferation in Uninjured Hearts | No increase | nih.gov |

Investigation in Bone Loss Models (e.g., Oophorectomy-induced Bone Loss)

This compound has been investigated as a potential therapeutic agent for osteoporosis, a common metabolic bone disease. nih.govnih.gov In preclinical studies using an ovariectomy (OVX)-induced osteoporosis mouse model, which mimics postmenopausal bone loss, BCI treatment demonstrated significant protective effects. nih.govnih.gov

The administration of BCI attenuated bone loss in these models. nih.gov Mechanistically, BCI was shown to inhibit osteoclastogenesis, the process of bone resorption by osteoclast cells, which is a key driver of osteoporotic bone loss. nih.govnih.gov Specifically, BCI treatment suppressed the differentiation of osteoclasts mediated by RANKL, a critical signaling molecule. nih.gov It also disrupted the formation of F-actin rings, which are essential for the bone-resorbing activity of osteoclasts. nih.gov

Transcriptome sequencing and pathway analysis revealed that BCI exerts its effects by restraining STAT3 and NF-κB signaling pathways and reducing the interaction of NF-κB/p65 with NFATc1, a master regulator of osteoclast differentiation. nih.gov These findings highlight BCI as a promising candidate for a new therapeutic approach for treating osteoporosis. nih.gov

Table 2: Impact of this compound on Ovariectomy-Induced Bone Loss

| Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Ovariectomy (OVX) Mouse Model | Attenuated bone loss | Inhibited RANKL-mediated osteoclast differentiation | nih.govnih.gov |

| In Vitro Osteoclast Culture | Disrupted F-actin ring formation | Restrained STAT3 and NF-κB signaling | nih.gov |

Retinal Degeneration Models

The therapeutic potential of this compound has also been explored in the context of retinal degeneration. In a sodium iodate-induced retinal degeneration model, which mimics certain aspects of retinal diseases, BCI treatment showed protective effects. nih.gov

The study focused on the role of the DUSP6/ERK1/2 pathway in this process. nih.gov Treatment with BCI led to an upregulation of ERK activity in the mouse retina, particularly in photoreceptor and retinal pigment epithelium (RPE) cells. nih.gov This increase in ERK phosphorylation was associated with a significant enhancement of autophagic flux in vitro and observable structural repair in the retinal layer in vivo. nih.gov The findings indicate that under conditions of oxidative stress, BCI-induced inhibition of DUSP6 promotes protective autophagic activity through the upregulation of the ERK cascade, thereby rescuing retinal cells from degeneration. nih.gov

In Vivo Structure-Activity Relationship Studies (e.g., using Transgenic Zebrafish Screens)

The discovery of this compound as a DUSP6 inhibitor was a result of in vivo whole-organism screens using transgenic zebrafish. nih.govnih.govresearchgate.net This approach was successful where traditional in vitro high-throughput screening had failed, primarily because BCI acts as an allosteric inhibitor, a mechanism not easily captured by standard biochemical assays. nih.govresearchgate.net BCI selectively inhibits DUSP activity in the presence of its substrate, ERK, which is the biologically relevant context. nih.gov

To define the structure-activity relationship (SAR) of DUSP6 inhibition, a series of BCI analogs were synthesized and evaluated. nih.gov These studies utilized a transgenic zebrafish line, Tg(dusp6:EGFP)pt6, which expresses green fluorescent protein (GFP) in response to FGF signaling activation (which is negatively regulated by Dusp6). nih.gov

The SAR studies identified key structural features of the BCI pharmacophore that are essential for its biological activity. nih.gov The results from the in vivo zebrafish assays showed a strong correlation with the inhibition of DUSP6 and the related DUSP1 in mammalian cell-based assays. nih.gov This validated the core structure of BCI as a pharmacophore for DUSP inhibition and demonstrated the utility of the zebrafish model for in vivo SAR analyses. nih.govnih.gov These studies also led to the identification of analogs like BCI-215, which showed potent DUSP6 inhibition with lower toxicity in zebrafish embryos. mdpi.com

Table 3: Structure-Activity Relationship (SAR) Study Findings for BCI Analogs

| Study Type | Model System | Key Outcome | Reference |

|---|---|---|---|

| In vivo screening | Transgenic Zebrafish Tg(dusp6:EGFP)pt6 | Identified BCI as an allosteric DUSP6 inhibitor | nih.govnih.gov |

| Structure-Activity Relationship (SAR) | Panel of synthesized BCI analogs | Defined essential structural features for biological activity | nih.gov |

| Cell-based assays | Mammalian cells | Correlated in vivo FGF hyperactivation with cellular DUSP inhibition | nih.gov |

| Analog development | Zebrafish embryos | Identified BCI-215 as a potent DUSP6 inhibitor with lower toxicity | mdpi.com |

Structure Activity Relationship Sar and Computational Studies of E/z Bci

Design and Synthesis of (E/Z)-BCI Analogs for SAR Elucidation

Analogs of BCI have been synthesized to systematically explore how modifications to the parent structure influence its inhibitory activity and specificity towards DUSP1 and DUSP6. mdpi.com A convergent synthetic method for BCI involves the aldol (B89426) condensation of dihydroindenones with benzaldehydes, followed by the SN2 addition of amines. mdpi.com This approach allows for variations in the substituents on the benzylidene and cyclohexylamino moieties, as well as modifications to the indenone core, to probe their impact on binding and activity. mdpi.com

For instance, the 5-bromo analog, BCI-215, has been reported to exhibit similar activity to BCI but with potentially less toxicity. mdpi.com In vivo SAR studies using transgenic zebrafish coupled with cell-based chemical complementation assays have been instrumental in identifying the specific structural features of the BCI pharmacophore essential for its biological activity. nih.gov These studies reinforce the concept that DUSPs are targetable through small molecules. nih.gov

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking simulations have been extensively employed to predict how this compound interacts with its target phosphatases, DUSP1 and DUSP6, and to elucidate its binding mode. dcchemicals.comnih.govembopress.orgaxonmedchem.comucl.ac.uk These simulations suggest that BCI binds to a low-activity conformation of DUSP6 in an allosteric manner, distinct from the enzyme's active site. nih.govnih.govgoogle.comnih.govucl.ac.uk

Characterization of Allosteric Binding to DUSP1/6

Docking studies have characterized this compound as an allosteric inhibitor of both DUSP1 and DUSP6. dcchemicals.comtocris.commerckmillipore.comnih.gov This allosteric binding is crucial because it allows BCI to inhibit the substrate binding-induced activation of these phosphatases, effectively locking them in a low-activity state. merckmillipore.comucl.ac.uk The binding site identified through unbiased docking simulations on the low-activity form of DUSP6 is a novel allosteric site adjacent to the phosphatase active site. nih.govgoogle.comresearchgate.net Refined scoring of docking poses using methods like Poisson-Boltzmann Surface Area (PBSA) calculations has indicated a preferred binding orientation for BCI where its cyclohexylamino side chain and α,β-unsaturated ketone moiety form hydrogen bonds with DUSP6. nih.gov BCI is predicted to fit within a crevice between the general acid loop and helix α7 of DUSP6, rather than directly interacting with the catalytic residues. google.com Docking simulations have also shown comparable interactions between BCI and DUSP1, which helps rationalize its dual inhibitory activity. google.comgoogle.com

Interactions with ERK2 Binding Domain of DUSP6

BCI's allosteric binding to DUSP6 is understood to prevent the optimal orientation of its substrate, ERK2, which is necessary for efficient dephosphorylation. merckmillipore.comgoogle.com While BCI is not expected to prevent the formation of the DUSP6-ERK2 complex due to the large interaction surface area, its binding to the allosteric site near the ERK2 binding domain interferes with the catalytic activation induced by ERK2 substrate binding. merckmillipore.comgoogle.com Computational models have suggested potential BCI binding sites near the Tyrosine 185 residue on ERK2, near the KIM domain on the DUSP6 N-terminal, and close to the catalytic site on the DUSP6 C-terminal. pitt.edu Based on binding affinity scores, it is considered most likely that BCI binds near the KIM sequence on the DUSP6 N-terminal. pitt.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of protein-ligand interactions and protein conformational changes. dcchemicals.comfrontiersin.org While the provided search results specifically mention MD simulations in the context of other DUSP inhibitors or general protein-ligand binding frontiersin.orgnih.govpitt.edunih.gov, their application to the BCI-DUSP system would be valuable for assessing the stability of the predicted binding modes, refining docking poses, and exploring potential alternative binding sites or conformational rearrangements induced by BCI binding. frontiersin.org Although not explicitly detailed for this compound in the snippets, MD simulations are a standard tool in computational chemistry for understanding the dynamic interplay between a ligand and its target protein.

In Silico Assessment for Rational Compound Design

In silico methods, including molecular docking and other computational modeling techniques, play a crucial role in the rational design and optimization of BCI-like compounds with improved potency, selectivity, and pharmacological properties. embopress.orgaxonmedchem.comnih.govsemanticscholar.org By providing detailed information about the binding site characteristics and the key interactions between BCI and DUSP1/6, these methods guide the design of novel analogs with modified structures aimed at enhancing desirable interactions or minimizing unfavorable ones. nih.govresearchgate.net Computational approaches can predict the binding affinity of designed compounds and filter large virtual libraries to identify promising candidates for synthesis and experimental testing. nih.govacs.org This iterative process of in silico design, synthesis, and biological evaluation is fundamental to SAR elucidation and the development of more effective DUSP inhibitors.

Phosphoproteomic Analysis of this compound Action in Cellular Systems

Phosphoproteomic analysis is a powerful technique used to globally profile changes in protein phosphorylation within cells treated with a compound like this compound. nih.gov Since DUSPs regulate the phosphorylation status of their MAPK substrates, phosphoproteomics can reveal the downstream signaling pathways affected by DUSP inhibition. mdpi.comnih.govmdpi.comnih.gov

Studies using phosphoproteomic screens have investigated the intracellular signaling pathways altered by BCI treatment in cellular systems such as neuroblastoma cells. nih.govnih.govucl.ac.uk These analyses have shown that BCI treatment can induce the phosphorylation of certain MAPKs, such as p38 and JNK, while paradoxically preventing the phosphorylation of ERK1/2 in some contexts. nih.govnih.gov A broad phosphoproteomic screen in neuroblastoma cells identified a wide range of upregulated pathways, including the stress-activated JNK kinase, and suppressed potential survival pathways through mTOR and S6K. nih.gov However, some studies in neuroblastoma cells have also indicated that the cytotoxic effects of BCI might not be solely dependent on its stated DUSP1 or DUSP6 targets, suggesting potential off-target effects that are also revealed by phosphoproteomic analysis. ucl.ac.uknih.gov Despite this, in other cellular contexts, BCI has been shown to induce ERK1/2 phosphorylation, consistent with its role as a DUSP6 inhibitor. mdpi.comlife-science-alliance.orglife-science-alliance.orgresearchgate.net Phosphoproteomics provides a comprehensive view of the cellular response to BCI, helping to decipher its complex mechanisms of action beyond direct DUSP inhibition. nih.govnih.gov

Therapeutic Implications and Future Research Directions for E/z Bci

Potential Therapeutic Applications

The inhibitory activity of (E/Z)-BCI against DUSP6 and DUSP1, key regulators of MAPK signaling, underlies its diverse potential therapeutic applications. selleckchem.comsigmaaldrich.com

Inflammatory Disorders

This compound has demonstrated anti-inflammatory activities, particularly in the context of macrophage-mediated inflammation. medchemexpress.comtargetmol.comtargetmol.commedchemexpress.com Studies have shown that this compound hydrochloride attenuates lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophage cells. medchemexpress.comtargetmol.comresearchgate.netmedchemexpress.com This effect is mediated, at least in part, by activating the Nrf2 signaling axis and inhibiting the NF-κB pathway. medchemexpress.comtargetmol.comresearchgate.netmedchemexpress.com Treatment with this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-activated macrophages. medchemexpress.comtargetmol.comresearchgate.netmedchemexpress.com It also decreases the production of reactive oxygen species (ROS). medchemexpress.comtargetmol.comresearchgate.nettargetmol.commedchemexpress.com These anti-inflammatory effects suggest that this compound may be considered as a therapeutic agent for blocking inflammatory disorders. researchgate.net

Oncological Therapies

Research indicates that this compound holds promise in the treatment of various cancers, often linked to its ability to modulate signaling pathways crucial for cancer cell survival and proliferation. This compound treatment has been shown to suppress gastric cancer growth and metastasis. researchgate.netbiologists.com It inhibits cell proliferation, migration, and invasion in gastric cancer cells and enhances the cytotoxicity of cisplatin (B142131) (CDDP). medchemexpress.comtargetmol.commdpi.com In vivo experiments have further shown that this compound enhances the antitumor effects of CDDP in xenograft and patient-derived xenograft (PDX) models of gastric cancer. medchemexpress.comtargetmol.com

In colorectal cancer, exposure of cells to this compound resulted in antitumor effects associated with cell cycle arrest and the induction of apoptosis in cell lines such as DLD1, HT-29, and Caco-2. mdpi.com While it showed strong cytotoxicity, it did not exhibit significant interaction with irinotecan (B1672180) but strongly attenuated the anticancer activity of oxaliplatin (B1677828) when administered together. mdpi.com

(E)-BCI, a configuration of BCI, has been shown to induce apoptosis in H1299 lung cancer cells via the generation of reactive oxygen species (ROS) and activation of the intrinsic mitochondrial pathway. selleckchem.com

(E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), an allosteric inhibitor of DUSP1/6, has also demonstrated anticancer effects against breast cancer and gastric cancer cells via modulation of ERK1/2 activity. nih.govembopress.org

Neurodegenerative Conditions

The therapeutic potential of this compound in neurodegenerative conditions is an area of emerging research. This compound hydrochloride has been identified as a specific, allosteric inhibitor for DUSP6, which is a regeneration repressor. nih.gov Evaluating the therapeutic potentials of BCI and its derivatives in mitigating neurodegeneration induced by ischemia is of significant interest. nih.gov Studies have also explored the inhibition of DUSP1/6 by this compound hydrochloride in the context of alcohol-induced memory impairment and anxiety-like behavior, showing recovery of p-ERK and BDNF expression and improvement in behavioral deficits after inhibition of DUSP1/6 in the medial prefrontal cortex (mPFC). researchgate.net

It is important to note that while the term "BCI" is also used in the context of Brain-Computer Interfaces in neurological disorder research, this is a distinct technology and not related to the chemical compound this compound. frontiersin.orgmdpi.comnih.govresearchgate.netimrpress.com

Cardiovascular Regeneration